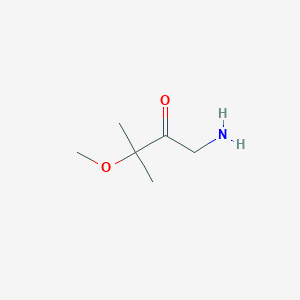
3-(1,1,1-Trifluoropropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,1-Trifluoropropan-2-yl)aniline is a chemical compound with the molecular formula C9H10F3N It is an aniline derivative where the aniline ring is substituted with a trifluoropropyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1-Trifluoropropan-2-yl)aniline typically involves the reaction of aniline with 1,1,1-trifluoropropan-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1,1,1-trifluoropropan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1-Trifluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoropropyl group to other functional groups.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro-3-(1,1,1-trifluoropropan-2-yl)aniline
Reduction: 3-(1,1,1-Trifluoropropan-2-yl)cyclohexylamine
Substitution: 3-(1,1,1-Trifluoropropan-2-yl)-4-nitroaniline
Scientific Research Applications
3-(1,1,1-Trifluoropropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,1-Trifluoropropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-propanol
- 3-Bromo-1,1,1-trifluoro-2-propanol
- 1,1,1-Trifluoropropan-2-yl hydrazine hydrochloride
Uniqueness
Compared to similar compounds, 3-(1,1,1-Trifluoropropan-2-yl)aniline is unique due to its aniline structure combined with a trifluoropropyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other trifluoropropyl derivatives .
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-6(9(10,11)12)7-3-2-4-8(13)5-7/h2-6H,13H2,1H3 |
InChI Key |
GELAXKCHNJCAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


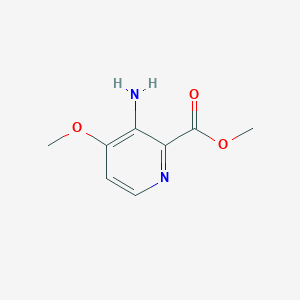

![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
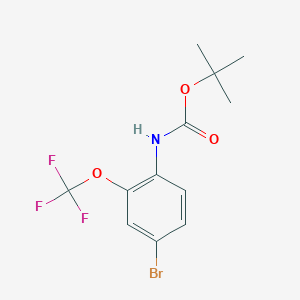
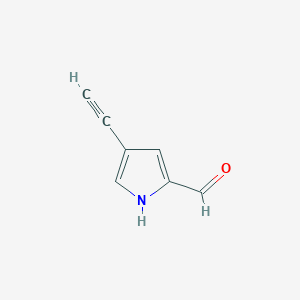
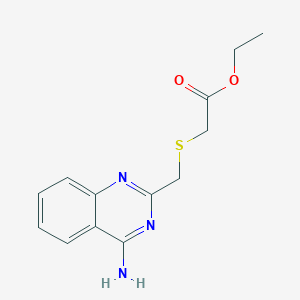
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
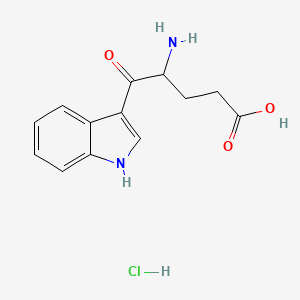
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
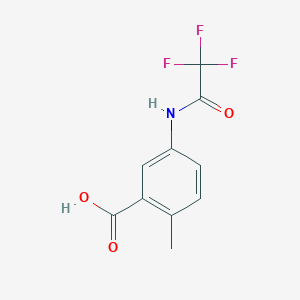
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
